molecular formula C13H27B B3271143 1-Bromo-11-methyldodecane CAS No. 54089-00-8

1-Bromo-11-methyldodecane

Cat. No.: B3271143
CAS No.: 54089-00-8
M. Wt: 263.26 g/mol
InChI Key: SYGKMMISRGUHPR-UHFFFAOYSA-N
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Description

1-Bromo-11-methyldodecane is an organic compound with the molecular formula C13H27Br. It belongs to the class of bromoalkanes, which are alkanes substituted with a bromine atom. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and ability to introduce a bromine atom into other molecules .

Preparation Methods

1-Bromo-11-methyldodecane can be synthesized through several methods:

    Free-Radical Addition: This method involves the free-radical addition of hydrogen bromide to 1-dodecene.

    Alcohol Bromination: Another common method is the bromination of dodecanol using hydrobromic acid and sulfuric acid.

Chemical Reactions Analysis

1-Bromo-11-methyldodecane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. For example[ \text{CH}_3(\text{CH}{11}\text{Br} + \text{OH}^- \rightarrow \text{CH}_3(\text{CH}{11}\text{OH} + \text{Br}^- ]

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance[ \text{CH}_3(\text{CH}{11}\text{Br} + \text{KOH} \rightarrow \text{CH}_3(\text{CH}{10}\text{CH}=\text{CH}_2 + \text{KBr} + \text{H}_2\text{O} ]

    Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.

Mechanism of Action

The mechanism of action of 1-Bromo-11-methyldodecane primarily involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be easily replaced by other nucleophiles, facilitating the formation of new chemical bonds. This reactivity makes it a valuable tool in organic synthesis and various industrial processes .

Comparison with Similar Compounds

1-Bromo-11-methyldodecane can be compared with other bromoalkanes such as:

These comparisons highlight the unique properties of this compound, particularly its specific reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-11-methyldodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27Br/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGKMMISRGUHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311948
Record name 1-Bromo-11-methyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54089-00-8
Record name 1-Bromo-11-methyldodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54089-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-11-methyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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